Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate
CAS No.: 2416233-73-1
Cat. No.: VC5406298
Molecular Formula: C11H13BrN4O2
Molecular Weight: 313.155
* For research use only. Not for human or veterinary use.
![Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate - 2416233-73-1](/images/structure/VC5406298.png)
Specification
CAS No. | 2416233-73-1 |
---|---|
Molecular Formula | C11H13BrN4O2 |
Molecular Weight | 313.155 |
IUPAC Name | tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate |
Standard InChI | InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)15-8-5-14-16-6-7(12)4-13-9(8)16/h4-6H,1-3H3,(H,15,17) |
Standard InChI Key | ULNWGKNVXZTHKO-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=C2N=CC(=CN2N=C1)Br |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate, reflects its intricate architecture. Key identifiers include:
Property | Value |
---|---|
CAS No. | 2416233-73-1 |
Molecular Formula | |
Molecular Weight | 313.155 g/mol |
SMILES Notation | CC(C)(C)OC(=O)NC1=C2N=CC(=CN2N=C1)Br |
InChI Key | ULNWGKNVXZTHKO-UHFFFAOYSA-N |
PubChem CID | 146154994 |
The pyrazolo[1,5-a]pyrimidine core consists of a fused bicyclic system with nitrogen atoms at positions 1, 2, 5, and 7. The bromine atom at position 6 enhances reactivity for cross-coupling reactions, while the BOC group at position 3 serves as a protective moiety for amines, enabling selective functionalization in multi-step syntheses . X-ray crystallography of analogous compounds reveals planar geometries that facilitate interactions with biological targets such as kinase ATP-binding pockets .
Synthesis and Manufacturing
Macrocyclization Strategies
Research on pyrazolo[1,5-a]pyrimidine derivatives highlights macrocyclization as a strategy to enhance binding affinity and selectivity. For example, Mitsunobu reactions have been employed to generate macrocyclic inhibitors of casein kinase 2 (CK2), though tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate itself is typically utilized as an acyclic intermediate .
Applications in Pharmaceutical Research
PROTACs and Targeted Protein Degradation
The BOC-protected amine in tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate can be deprotected to generate free amines for conjugation to E3 ligase ligands, facilitating the synthesis of proteolysis-targeting chimeras (PROTACs). This application remains exploratory but aligns with trends in targeted protein degradation therapeutics.
Physical and Chemical Properties
Property | Value |
---|---|
Appearance | White to off-white powder |
Solubility | Not publicly available |
Storage Temperature | Room temperature (20–25°C) |
Stability | Stable under inert atmosphere |
Solubility data in common solvents (e.g., DMSO, ethanol) are absent from public databases, necessitating empirical determination for specific applications . The compound’s stability under ambient conditions suggests compatibility with standard laboratory handling protocols.
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